molecular formula C22H15ClFN3O3 B2713389 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-fluorobenzyl)amino)oxazole-4-carbonitrile CAS No. 931317-70-3

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-fluorobenzyl)amino)oxazole-4-carbonitrile

Cat. No. B2713389
CAS RN: 931317-70-3
M. Wt: 423.83
InChI Key: VALDEJSWZGWDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-fluorobenzyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H15ClFN3O3 and its molecular weight is 423.83. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-fluorobenzyl)amino)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-fluorobenzyl)amino)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrel Bonding Interactions

Research on the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with similar functional groups, highlights the significance of such interactions in the self-assembly and molecular recognition processes. Tetrel bonding involves elements in group 14 of the periodic table and plays a critical role in crystal engineering and molecular design. The study elucidates how the nucleophilic/electrophilic nature of functional groups influences interaction energy, offering insights into designing compounds with desired properties (Ahmed et al., 2020).

Fluorinated Heterocyclic Compounds

The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles presents a methodology relevant to the synthesis of fluorinated heterocyclic compounds, which are crucial in medicinal chemistry and materials science. Such methods enable the introduction of fluorine atoms into heterocycles, impacting their physical, chemical, and biological properties (Buscemi et al., 2001).

Antimicrobial Activities of Triazole Derivatives

The synthesis and evaluation of new 1,2,4-triazole derivatives for antimicrobial activities demonstrate the potential of heterocyclic compounds in addressing microbial resistance. This research indicates that the structural modification of triazole compounds can lead to significant antimicrobial properties, showcasing the application of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Fluorescent Properties of Heterocyclic Compounds

The study on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties reveals the importance of heterocyclic compounds in the development of fluorescent materials. These compounds exhibit potential as fluorescent whitening agents for polyester fibers, highlighting the application of heterocyclic chemistry in materials science (Rangnekar & Rajadhyaksha, 1986).

Antibacterial, Antiurease, and Antioxidant Activities

The investigation into the antibacterial, antiurease, and antioxidant activities of 1,2,4-triazole Schiff base and amine derivatives underscores the multifaceted applications of heterocyclic compounds in therapeutics and agriculture. This study showcases how structural diversity within heterocyclic frameworks can lead to compounds with varied biological activities, supporting the ongoing search for new bioactive molecules (Sokmen et al., 2014).

properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O3/c23-15-3-7-17(8-4-15)28-13-18-9-10-20(29-18)22-27-19(11-25)21(30-22)26-12-14-1-5-16(24)6-2-14/h1-10,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALDEJSWZGWDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.